9-Trityladenine

Description

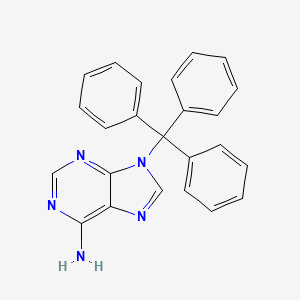

9-Trityladenine is a purine derivative characterized by a trityl (triphenylmethyl) group substituted at the N9 position of adenine. This modification significantly alters its physicochemical properties, including lipophilicity and steric bulk, which influence its metabolic behavior and interactions with enzymes such as cytochrome P-450 (P-450) . Unlike smaller 9-substituted adenines (e.g., 9-methyladenine or 9-ethyladenine), the bulky trityl group introduces steric hindrance, preventing metabolic N-oxidation despite its high lipophilicity .

Properties

CAS No. |

21802-46-0 |

|---|---|

Molecular Formula |

C24H19N5 |

Molecular Weight |

377.4 g/mol |

IUPAC Name |

9-tritylpurin-6-amine |

InChI |

InChI=1S/C24H19N5/c25-22-21-23(27-16-26-22)29(17-28-21)24(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-17H,(H2,25,26,27) |

InChI Key |

KZVVLISYICITEA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=NC5=C(N=CN=C54)N |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Physicochemical Properties

The substituent at the N9 position critically determines the behavior of adenine derivatives. Below is a comparative analysis of key compounds:

Key Observations :

Metabolic Behavior

- N-Oxidation : Only 9-benzyladenine and 9-benzhydryladenine form 1-N-oxide metabolites. The trityl group in this compound blocks access to the enzyme’s active site, preventing oxidation despite favorable lipophilicity .

- Conformational Analysis : Molecular modeling and NMR studies reveal that 9-benzyl- and 9-benzhydryladenines adopt conformations compatible with P-450 binding. In contrast, this compound’s trityl group creates steric crowding near the 2-position, disrupting enzyme-substrate interactions .

Research Implications

The unique properties of this compound make it a valuable tool for studying steric and electronic effects in enzyme-substrate interactions. Its resistance to N-oxidation highlights the importance of substituent size in drug metabolism, offering insights for designing metabolically stable purine-based therapeutics.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.